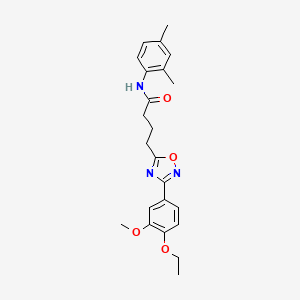
N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, commonly known as DMPO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a derivative of 2,5-dimethoxyphenethylamine (2C-H), a psychoactive compound that has been extensively studied for its hallucinogenic effects. However, DMPO is not a psychoactive compound and has been studied for its potential applications in medicinal chemistry, pharmacology, and material science.
作用機序
The exact mechanism of action of DMPO is not fully understood, but it is thought to exert its anticancer activity through the induction of apoptosis, a programmed cell death mechanism. DMPO has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis and the inhibition of certain enzymes. DMPO has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
DMPO has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. DMPO is also stable and can be stored for extended periods without significant degradation. However, DMPO also has some limitations for use in laboratory experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, DMPO may have limited solubility in certain solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMPO. One potential avenue of research is to further elucidate its mechanism of action and biological activity. This could involve studies to identify its molecular targets and pathways of action. Another potential direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research could be conducted to optimize the synthesis of DMPO and develop more efficient and cost-effective methods for its production.
合成法
DMPO can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxyaniline with p-tolyl isocyanate to form the intermediate 2,5-dimethoxyphenyl-p-tolylcarbamate. This intermediate is then reacted with 3-bromo-1,2,4-oxadiazole to form the final product, DMPO. The synthesis of DMPO is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
DMPO has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DMPO has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)24-27-23(33-28-24)15-32-21-7-5-4-6-19(21)25(29)26-20-14-18(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIMMRWKVHFBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

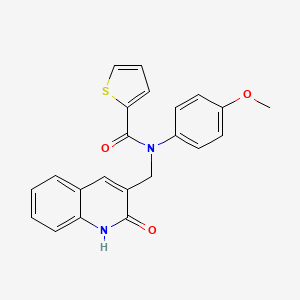


![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
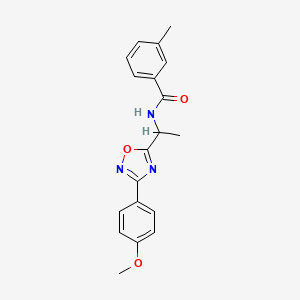


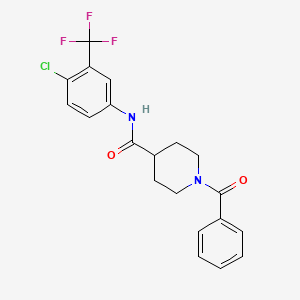
![N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)
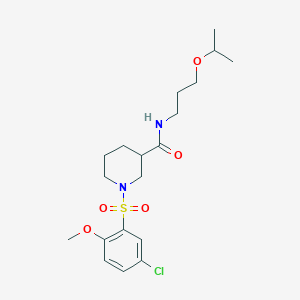
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7691361.png)
